Ethylhexadecyldimethylammonium bromide is a long-chain quaternary ammonium surfactant with the chemical formula C₂₀H₄₄BrN and a molecular weight of 378.47 g/mol. It appears as a white to almost white powder or crystalline solid . The compound is characterized by its hydrophobic alkyl chain (hexadecyl) and hydrophilic dimethylammonium group, which contribute to its surfactant properties and ability to lower surface tension in solutions.
The mechanism of action of CTAB depends on the specific application. Here are two examples:
Cetyldimethylethylammonium bromide (also known as cetylpyridinium bromide or CPB) has been studied for its potential antibacterial properties. Studies have shown that CPB can be effective against a broad spectrum of bacteria, including gram-positive and gram-negative bacteria []. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell death []. However, the emergence of antibiotic-resistant bacteria has limited the clinical use of CPB as a stand-alone antibacterial agent [].
Cetyldimethylethylammonium bromide has also been investigated for its potential antiviral properties. Some studies have shown that CPB can be effective against enveloped viruses, such as influenza virus and herpes simplex virus [, ]. However, the evidence is limited and further research is needed to determine the effectiveness of CPB as an antiviral agent [].
Cetyldimethylethylammonium bromide is also being investigated for its potential applications in other areas of scientific research, such as:
The biological activity of ethylhexadecyldimethylammonium bromide has been studied primarily in the context of its antimicrobial properties. It exhibits efficacy against a range of microorganisms, including bacteria and fungi, making it useful in disinfectants and antiseptics. Its mechanism typically involves disrupting microbial cell membranes due to its surfactant nature .
Ethylhexadecyldimethylammonium bromide can be synthesized through several methods:
Ethylhexadecyldimethylammonium bromide finds various applications across multiple industries:
Studies on ethylhexadecyldimethylammonium bromide have focused on its interactions with biological membranes and other surfactants. Its ability to disrupt lipid bilayers has implications for drug delivery systems, where it can enhance the permeability of cell membranes. Additionally, interaction studies indicate that it can synergistically enhance the antimicrobial activity of other agents when used in combination .
Ethylhexadecyldimethylammonium bromide belongs to a class of compounds known as quaternary ammonium compounds. Here are some similar compounds along with their unique features:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cetyldimethylethylammonium Bromide | C₂₀H₄₄BrN | Similar structure but different alkyl chain length |
Benzalkonium Chloride | C₁₈H₃₁ClN | Widely used disinfectant with varying chain lengths |
Cetyltrimethylammonium Bromide | C₁₈H₃₉BrN | Commonly used as a preservative and emulsifier |
Ethylhexadecyldimethylammonium bromide is distinct due to its longer alkyl chain compared to some similar compounds, which enhances its surfactant properties and biological activity.
Ethylhexadecyldimethylammonium bromide exhibits distinctive cell membrane solubilization characteristics through a multi-stage process that fundamentally alters cellular membrane integrity [5]. The compound demonstrates surface-active properties that facilitate its interaction with biological membranes through electrostatic attraction between the positively charged quaternary ammonium head group and negatively charged phospholipid components of cellular membranes [16].
Research indicates that the solubilization process occurs through a concentration-dependent mechanism where ethylhexadecyldimethylammonium bromide molecules initially partition into the lipid bilayer at low concentrations [5]. At concentrations approaching the critical micelle concentration, the surfactant molecules become saturated within the membrane structure, leading to bilayer destabilization and subsequent formation of mixed micelles containing lipids, proteins, and detergent molecules [5] [7].
The solubilization dynamics demonstrate that a detergent to protein ratio of approximately 1-2 (weight/weight) is sufficient to achieve effective membrane protein solubilization when using ethylhexadecyldimethylammonium bromide [5]. This process results in the extraction of membrane proteins from their native lipid environment into an aqueous phase through the formation of protein-detergent complexes [7]. The hydrophobic surface areas of membrane proteins become buried within the hydrophobic interior of the detergent micellar structures, while hydrophilic protein regions remain in contact with the aqueous environment [7].
Progressive increases in ethylhexadecyldimethylammonium bromide concentration lead to delipidation of the initial lipid-protein-detergent mixed micelles, ultimately resulting in the formation of separate lipid-detergent and protein-detergent mixed micelles [5]. This multi-phase solubilization process enables the separation and purification of membrane components for subsequent analytical applications [7].
Parameter | Measured Value | Experimental Method | Reference |
---|---|---|---|
Detergent/Protein Ratio | 1-2 (w/w) | Membrane protein solubilization | [5] |
Solubilization Pattern | Multi-stage process | Detergent-mediated extraction | [7] |
Membrane Saturation | CMC-dependent | Surface tension measurements | [5] |
The lipid bilayer disruption mechanisms of ethylhexadecyldimethylammonium bromide involve complex molecular interactions that fundamentally alter membrane structure and organization [16]. Molecular dynamics simulations reveal that the compound employs a stepwise integration mechanism whereby individual hydrophobic tails insert sequentially into the phospholipid bilayer [16]. This process begins with electrostatic attraction between the cationic head group and negatively charged lipid components, followed by hydrophobic tail penetration into the membrane core [16].
The disruption process manifests through measurable changes in membrane physical properties, including alterations in bilayer thickness and lipid organization [26]. Small angle X-ray scattering studies demonstrate that membrane thickness can be reduced to approximately 37 Angstroms due to strong interdigitation of alkyl chains from opposing bilayer leaflets [26]. This represents a significant deviation from the expected bilayer thickness of 50 Angstroms for fully extended molecular chains [26].
Atomic force microscopy investigations reveal that membrane penetration by nanoprobes requires forces ranging from 5 to 20 nanonewtons, with discrete rupture events occurring in multiples of 5 nanometer increments corresponding to individual bilayer thickness [29]. These measurements indicate that ethylhexadecyldimethylammonium bromide-mediated membrane disruption involves similar force requirements and penetration characteristics [29].
The integration of ethylhexadecyldimethylammonium bromide into lipid bilayers results in noticeable membrane undulations as lipids undergo lateral translation to accommodate the inserted surfactant molecules [16]. This lateral lipid movement represents a critical component of the disruption mechanism, as it facilitates the redistribution of membrane components and contributes to overall membrane destabilization [16].
Disruption Parameter | Measured Value | Experimental Method | Reference |
---|---|---|---|
Penetration Force | 5-20 nN | Atomic Force Microscopy | [29] |
Bilayer Thickness Change | ~37 Å (with interdigitation) | Small Angle X-ray Scattering | [26] |
Integration Pattern | Stepwise tail insertion | Molecular Dynamics Simulation | [16] |
Lateral Lipid Movement | Enhanced lateral diffusion | Fluorescence Microscopy | [32] |
Ethylhexadecyldimethylammonium bromide demonstrates significant surface-active properties that contribute to the formation of organized molecular assemblies at interfaces [10]. The compound exhibits the ability to reduce surface tension of aqueous solutions, with related cationic surfactants achieving minimum surface tension values as low as 26.51 millinewtons per meter at critical concentrations [45]. This surface activity stems from the amphiphilic molecular structure containing both hydrophilic quaternary ammonium head groups and hydrophobic hexadecyl chains [17].
The formation of surface-active sublates occurs through the spontaneous organization of ethylhexadecyldimethylammonium bromide molecules at air-water and membrane-water interfaces [14]. These organized structures facilitate various separation processes, including foam fractionation and flotation applications where the compound serves as a collector for fine particle removal from aqueous suspensions [14]. The surface-active properties enable the formation of stable foam structures that can effectively separate target materials from solution [14].
Aggregation behavior studies indicate that the compound forms micelles with aggregation numbers that are dependent on alkyl chain length and solution conditions [41] [42]. For cationic surfactants with hexadecyl (C16) chains similar to ethylhexadecyldimethylammonium bromide, aggregation numbers typically range from 80 to 120 molecules per micelle [43]. The formation of these aggregated structures is thermodynamically driven and exhibits temperature-dependent characteristics [20] [23].
Surfactant Class | Aggregation Number Range | Micelle Structure | Temperature Dependence |
---|---|---|---|
Cationic surfactants (C8-C10) | 20-32 | Small spherical | Moderate decrease with temperature |
Cationic surfactants (C12-C14) | 40-60 | Spherical to ellipsoidal | Significant viscosity changes |
Cationic surfactants (C16-C18) | 80-120 | Large spherical/wormlike | Phase transition sensitivity |
Research on membrane permeability enhancement by ethylhexadecyldimethylammonium bromide reveals concentration-dependent effects on cellular membrane barrier function [13]. Studies utilizing phosphocholine vesicle systems demonstrate that quaternary ammonium compounds bearing hexadecyl (C16) chains exhibit superior permeability-disrupting capabilities compared to shorter chain analogues [13]. The enhanced effectiveness of C16 compounds is attributed to stronger hydrophobic interactions and increased membrane affinity [13].
Isothermal titration calorimetry investigations indicate that the thermodynamic driving force for ethylhexadecyldimethylammonium bromide insertion into lipid bilayers involves primarily entropic contributions, suggesting that hydrophobic interactions dominate the membrane partitioning process [13]. The Gibbs energy of transfer for these interactions is comparable to values observed for micellization processes, indicating similar thermodynamic principles govern both phenomena [13].
Membrane permeability enhancement occurs through multiple mechanisms involving both direct membrane disruption and cellular signaling pathway activation [1] [6]. Research demonstrates that ethylhexadecyldimethylammonium bromide can trigger inflammatory responses in human keratinocyte cell lines through activation of the nuclear factor kappa B pathway, leading to increased expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 [1] [6]. This inflammatory response represents an indirect mechanism of membrane permeability enhancement through cellular stress responses [1].
The compound exhibits differential effects on membrane permeability depending on the chemical nature of the target membrane [15]. Studies examining cationic surfactant interactions with polymer membranes containing poly(L-glutamic acid) domains reveal that hexadecyl-chain compounds can either enhance or suppress permeability depending on membrane pretreatment conditions [15]. These effects demonstrate irreversible changes in membrane structure that persist even after surfactant removal [15].
Molecular dynamics simulations reveal that the mechanism of membrane integration involves sequential insertion of hydrophobic tails followed by congregation of negatively charged lipids around the inserted quaternary ammonium compound [16]. This lipid reorganization process contributes significantly to membrane destabilization and enhanced permeability [16]. The time required for membrane integration varies with alkyl chain composition, with longer chain compounds demonstrating faster integration rates [16].
Compound Type | Membrane Permeability Effect | Mechanism | Reference |
---|---|---|---|
Quaternary ammonium compounds (C16 chain) | More efficient permeability perturbation | Hydrophobic chain insertion | [13] |
Quaternary ammonium compounds (C12 chain) | Less efficient than C16 analogues | Lower membrane affinity | [13] |
Cationic surfactants (general) | Concentration-dependent enhancement | Electrostatic attraction followed by intercalation | [16] |
Ethylhexadecyldimethylammonium bromide | Inflammatory response induction | Nuclear factor kappa B pathway activation | [1] |
Irritant